molecular formula C9H17NO2 B13479290 Ethyl 2-aminohept-6-enoate

Ethyl 2-aminohept-6-enoate

Cat. No.: B13479290
M. Wt: 171.24 g/mol
InChI Key: VEVUHIYZHSMYON-UHFFFAOYSA-N
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Description

Ethyl 2-aminohept-6-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features an amino group and a double bond within its structure, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-aminohept-6-enoate can be synthesized through several methods. One common approach involves the esterification of 2-aminohept-6-enoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminohept-6-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acid chlorides

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted esters and amines

Scientific Research Applications

Ethyl 2-aminohept-6-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavorings, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-aminohept-6-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing ethanol and the corresponding acid, which may have biological effects. The double bond can participate in addition reactions, altering the compound’s structure and function.

Comparison with Similar Compounds

Ethyl 2-aminohept-6-enoate can be compared to other esters and amino acids:

    Ethyl acetate: A simple ester used as a solvent and in flavorings.

    Methyl butyrate: An ester with a fruity odor, used in perfumes and flavorings.

    2-aminoheptanoic acid: An amino acid with similar structure but lacking the ester group.

This compound is unique due to its combination of an amino group, ester group, and double bond, which provides versatility in chemical reactions and applications.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 2-aminohept-6-enoate

InChI

InChI=1S/C9H17NO2/c1-3-5-6-7-8(10)9(11)12-4-2/h3,8H,1,4-7,10H2,2H3

InChI Key

VEVUHIYZHSMYON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCC=C)N

Origin of Product

United States

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